molecular formula C9H11NO3 B8726779 4-Aminomethylphenoxyacetic acid CAS No. 33321-38-9

4-Aminomethylphenoxyacetic acid

Cat. No.: B8726779
CAS No.: 33321-38-9
M. Wt: 181.19 g/mol
InChI Key: BTFJMWHBYNEKIG-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Chemical Biology

In the landscape of modern organic synthesis, the demand for functionalized scaffolds that allow for the straightforward introduction of molecular diversity is ever-present. 4-Aminomethylphenoxyacetic acid fits this role adeptly. Its phenoxyacetic acid moiety is a structural feature found in a wide array of compounds with diverse biological activities. jetir.orgresearchgate.net The aminomethyl group provides a convenient handle for conjugation to other molecules, such as peptides, without requiring harsh reaction conditions that could compromise the integrity of complex biomolecules. This is particularly valuable in chemical biology, where the precise assembly of molecular probes, bioconjugates, and therapeutic agents is paramount. The use of such linkers is crucial in the development of sophisticated tools for studying biological systems and for creating novel therapeutic strategies.

The compound serves as a bridge between different molecular entities, allowing for the creation of hybrid structures that combine the properties of its constituent parts. For instance, in the field of peptide science, linkers like this compound are instrumental in creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. researchgate.net

Foundational Role as a Key Chemical Intermediate and Scaffold

The utility of this compound as a key chemical intermediate and scaffold is highlighted by its application in the synthesis of targeted therapeutic and diagnostic agents. A notable example is its use as a linker in the development of Gastrin Releasing Peptide (GRP) receptor-targeting compounds. jetir.orgnih.gov In this context, the carboxylic acid end of this compound can be coupled to a chelating agent capable of binding a medically relevant radionuclide, while the amino group is attached to a peptide sequence, such as a bombesin (B8815690) (BBN) analogue, which targets the GRP receptor. jetir.orgnih.gov

This modular approach allows for the systematic modification of each component of the final conjugate to optimize its properties, such as receptor affinity, pharmacokinetic profile, and imaging or therapeutic efficacy. The phenoxyacetic acid framework provides a rigid and defined spacing between the targeting peptide and the functional moiety (e.g., the radiometal complex), which can be crucial for optimal interaction with the biological target.

The synthesis of a protected form of this linker, specifically [4-[[[9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy]acetic acid, has been detailed in patent literature, underscoring its practical importance in multi-step synthetic campaigns. jetir.org The use of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the amine is a standard strategy in solid-phase peptide synthesis, allowing for the selective deprotection and coupling of amino acids to build a peptide chain. researchgate.netnih.gov

Historical Development of Related Phenoxyacetic Acid Derivatives in Academic Inquiry

The study of phenoxyacetic acid and its derivatives has a rich history in academic and industrial research. The parent compound, phenoxyacetic acid, was first synthesized in 1880 from sodium phenolate (B1203915) and sodium chloroacetate (B1199739). wikipedia.org Initially, research into this class of compounds was driven by their application as herbicides, with famous examples including 2,4-D and MCPA. wikipedia.org

Over time, the focus of academic inquiry expanded to explore the diverse biological activities of phenoxyacetic acid derivatives. It was discovered that this scaffold is present in numerous classes of medicinal agents, exhibiting antibacterial, antifungal, anti-inflammatory, and antihypertensive properties, among others. jetir.orgresearchgate.net This broad spectrum of activity has cemented the phenoxyacetic acid moiety as a "privileged scaffold" in medicinal chemistry.

More recently, research has shifted towards more specialized applications, such as their use as linkers in solid-phase synthesis and the development of highly targeted therapeutics. consensus.app The historical trajectory of research on phenoxyacetic acid derivatives from broad-spectrum agrochemicals to finely-tuned components of advanced pharmaceuticals illustrates the enduring utility and versatility of this chemical class.

Overview of Current Research Trajectories and Academic Significance

Current research involving this compound and its derivatives is largely concentrated in the areas of medicinal chemistry and bioconjugate chemistry. The primary academic significance of this compound lies in its role as a heterobifunctional linker, enabling the connection of disparate chemical entities to create novel functional molecules.

A major research trajectory is the development of peptide-drug conjugates and radiopharmaceuticals for cancer diagnosis and therapy. jetir.orgnih.gov The ability to attach a potent cytotoxic agent or a radioactive isotope to a tumor-targeting peptide via a stable linker like this compound is a powerful strategy for increasing the therapeutic index of anticancer agents.

Furthermore, the principles of using such linkers are being extended to other areas of chemical biology, including the development of molecular probes for studying protein-protein interactions, affinity-based protein purification, and the creation of novel biomaterials. The ongoing exploration of new applications for this versatile scaffold ensures its continued relevance in advanced chemical research.

Detailed Research Findings

The synthesis and application of this compound derivatives are exemplified in the patent literature concerning Gastrin Releasing Peptide (GRP) analogues. A key intermediate, [4-[[[9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy]acetic acid, is synthesized to facilitate the attachment of the linker to a solid-phase resin or a peptide sequence. The Fmoc protecting group is crucial for controlled, sequential synthesis, a cornerstone of modern peptide chemistry. researchgate.netnih.gov

The synthesis of this protected linker allows for its incorporation into complex molecules, such as radiolabeled bombesin analogues for imaging and therapy of GRP receptor-expressing tumors. jetir.orgnih.gov The choice of the this compound linker is strategic, providing a balance of rigidity and flexibility, which can influence the binding affinity and pharmacokinetic properties of the final conjugate.

Data Tables

Table 1: Physicochemical Properties of this compound and a Key Derivative

PropertyThis compound[4-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]acetic acid
CAS Number 27503-81-7176504-01-1 sigmaaldrich.com
Molecular Formula C9H11NO3C24H21NO4 sigmaaldrich.com
Molecular Weight 181.19 g/mol 387.43 g/mol sigmaaldrich.com
Boiling Point Not available634.0 ± 43.0 °C at 760 mmHg sigmaaldrich.com
Physical Form Not availableSolid sigmaaldrich.com
Purity Not available98% sigmaaldrich.com
Storage Temperature Not availableRoom temperature sigmaaldrich.com

Note: Experimental data for the parent compound this compound is not widely available in public literature. Data for the derivative is from commercial supplier information.

Table 2: Components of a this compound-Linked Radiopharmaceutical

ComponentFunctionExample
Targeting Moiety Binds to a specific biological target (e.g., a receptor on cancer cells)Bombesin (BBN) analogue jetir.orgnih.gov
Linker Connects the targeting moiety to the functional moietyThis compound jetir.orgnih.gov
Functional Moiety Provides the diagnostic or therapeutic actionChelator for a radionuclide (e.g., DO3A for Gallium-67) jetir.orgnih.gov

Properties

CAS No.

33321-38-9

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-[4-(aminomethyl)phenoxy]acetic acid

InChI

InChI=1S/C9H11NO3/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4H,5-6,10H2,(H,11,12)

InChI Key

BTFJMWHBYNEKIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)OCC(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 Aminomethylphenoxyacetic Acid and Its Structural Analogues

Established Synthetic Routes for the Phenoxyacetic Acid Core.wikipedia.orgchemicalbook.com

The synthesis of the phenoxyacetic acid scaffold is a well-established process in organic chemistry, primarily achieved through a two-step approach involving etherification to form the core structure, which can then be modified.

Etherification and Esterification Strategies.wikipedia.orgjocpr.com

The foundational method for creating the phenoxyacetic acid core is the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of a haloacetate, typically sodium chloroacetate (B1199739), by a phenolate (B1203915). The process begins with the deprotonation of a substituted phenol (B47542) using a base like sodium hydroxide (B78521) (NaOH) to form the more nucleophilic sodium phenolate. This phenolate then attacks the electrophilic methylene (B1212753) carbon of the chloroacetate, displacing the chloride ion and forming the characteristic ether linkage. wikipedia.orgchemicalbook.com The reaction is generally heated in water or a mixed solvent system to drive it to completion. chemicalbook.com Subsequent acidification with a strong mineral acid, such as hydrochloric acid (HCl), protonates the carboxylate to yield the final phenoxyacetic acid product. chemicalbook.com

A general scheme for this etherification is as follows:

C₆H₅OH + NaOH → C₆H₅O⁻Na⁺ + H₂O

C₆H₅O⁻Na⁺ + ClCH₂COONa → C₆H₅OCH₂COONa + NaCl

C₆H₅OCH₂COONa + HCl → C₆H₅OCH₂COOH + NaCl wikipedia.org

Esterification of the resulting carboxylic acid is a common subsequent step to produce various derivatives. This can be achieved through several methods, including Fischer esterification with an alcohol under acidic conditions or by activating the carboxylic acid. jocpr.com For instance, activating agents like phosphonitrilic chloride can be used to facilitate the reaction between the phenoxyacetic acid and various phenols or alcohols to form the corresponding esters under mild conditions. jocpr.com Such ester derivatives are important as they can act as prodrugs to enhance properties like oral absorption. nih.gov

Introduction of the Aminomethyl Moiety.nih.govnih.gov

The introduction of the aminomethyl group (-CH₂NH₂) at the para-position of the phenoxy ring requires a multi-step synthetic strategy. A common approach involves starting with a precursor molecule where the ultimate aminomethyl group exists in a different, more stable form, such as a nitrile (-CN) or a protected amine.

One effective route starts with 4-cyanophenol. The phenoxyacetic acid core is first constructed via the Williamson ether synthesis as described above, yielding 4-cyanophenoxyacetic acid. The nitrile group is then reduced to the primary amine. Catalytic hydrogenation is a standard method for this reduction, employing catalysts like Raney nickel or platinum oxide under a hydrogen atmosphere. google.comorgsyn.org

Alternatively, the synthesis can begin with a molecule that already contains the aminomethyl group but in a protected form to prevent unwanted side reactions. For example, 4-hydroxybenzylamine (B1666329) can be used as the starting phenol, but the amine must first be protected. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose. nih.gov The resulting N-Boc-4-hydroxybenzylamine is then subjected to etherification with an iodoacetate or chloroacetate to form the protected 4-(N-Boc-aminomethyl)phenoxyacetic acid. nih.gov The Boc protecting group can then be removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final product. nih.gov

Advanced Solid-Phase Synthesis Techniques Utilizing 4-Aminomethylphenoxyacetic Acid Linkers.researchgate.netsigmaaldrich.com

This compound (AMPA) and its derivatives are pivotal as linkers in solid-phase peptide synthesis (SPPS), particularly for the production of peptide amides. researchgate.net These linkers bridge the growing peptide chain to an insoluble polymer resin, facilitating the iterative process of amino acid addition and purification.

Fmoc-Based Coupling Protocols and Linker Chemistry.researchgate.netsigmaaldrich.comwiley-vch.de

In modern SPPS, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is the protecting group of choice for the α-amine of amino acids. The linker, typically as 4-(Fmoc-aminomethyl)phenoxyacetic acid, is first coupled to an amino-functionalized solid support. The Fmoc group is then removed from the linker's aminomethyl group using a mild base, most commonly a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). researchgate.net This reveals a free amine on the linker, which serves as the anchor point for the first amino acid of the peptide sequence.

The C-terminal amino acid of the desired peptide, itself N-α-Fmoc protected, is then activated and coupled to the linker's free amine. Activation of the amino acid's carboxylic acid is crucial for forming the amide bond efficiently. This is achieved using a variety of coupling reagents that convert the carboxylic acid into a more reactive species.

Coupling ReagentFull NameActivating Mechanism
DCC Dicyclohexylcarbodiimide (B1669883)Forms a reactive O-acylisourea intermediate.
HBTU 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateForms an active ester with the help of an additive like HOBt.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateSimilar to HBTU but often more effective, especially in preventing racemization.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateForms a phosphonium-based active ester.

This cycle of Fmoc deprotection and subsequent coupling of the next Fmoc-protected amino acid is repeated until the desired peptide sequence is assembled. A well-known linker that shares this core structure is the Rink Amide linker, which includes methoxy (B1213986) groups on the phenyl ring to increase the acid lability for the final cleavage step. researchgate.netcalpaclab.com

Resin-Based Attachment and Cleavage Mechanisms.researchgate.netsigmaaldrich.comiris-biotech.de

The linker is initially attached to a solid support, such as polystyrene beads functionalized with aminomethyl groups (aminomethyl resin). researchgate.net The carboxylic acid of the 4-(Fmoc-aminomethyl)phenoxyacetic acid linker is activated and reacted with the resin's amino groups to form a stable amide bond.

Once the peptide synthesis is complete, the final and most critical step is the cleavage of the peptide from the resin. For linkers of the phenoxyacetic acid type, this is an acid-catalyzed process. The entire resin-bound peptide is treated with a strong acid, most commonly trifluoroacetic acid (TFA). merckmillipore.com The acid protonates the amide linkage between the phenoxyacetic acid linker and the peptide, making it susceptible to cleavage and releasing the peptide as a C-terminal amide.

To prevent side reactions with sensitive amino acid residues (like tryptophan, methionine, or cysteine) during cleavage, "scavengers" are added to the TFA. These are reagents that can trap the reactive cationic species generated during the deprotection of side-chain protecting groups. merckmillipore.com

Cleavage Reagent / ScavengerPurposeTypical Concentration in TFA
TFA (Trifluoroacetic acid) Primary cleavage and deprotection reagent.~95%
TIS (Triisopropylsilane) Scavenger for carbocations, reduces trityl and other protecting groups.2.5% - 5%
H₂O (Water) Scavenger, helps to hydrolyze t-butyl cations.2.5% - 5%
EDT (1,2-Ethanedithiol) Scavenger for sulfoxide (B87167) reduction and trapping of other electrophiles.2.5%
Thioanisole Scavenger used to protect tryptophan and remove certain arginine protecting groups.2% - 5%

The choice of cleavage cocktail depends on the amino acid composition of the peptide. merckmillipore.com After treatment with the cleavage cocktail, the resin is filtered off, and the crude peptide is precipitated from the filtrate, typically by adding cold diethyl ether. sigmaaldrich.com

Catalytic Approaches in the Synthesis of this compound Derivatives.google.comresearchgate.net

Catalysis plays a crucial role in various stages of synthesizing this compound and its derivatives, enhancing efficiency, selectivity, and yield. As mentioned, the reduction of a nitrile or nitro group precursor is a key step in forming the aminomethyl group. This transformation is almost exclusively performed using heterogeneous or homogeneous catalysis. Catalysts such as Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney Nickel are highly effective for the hydrogenation of nitriles and nitro compounds to the corresponding amines. google.comorgsyn.org

In the synthesis of derivatives, catalytic methods are also employed. For example, in the production of chlorinated phenoxyacetic acid derivatives, a catalyst such as chromium oxide can be used to direct the chlorination reaction. google.com Furthermore, modern synthetic organic chemistry increasingly relies on metal-catalyzed cross-coupling reactions. While not standard for the basic synthesis of this compound, copper-catalyzed or palladium-catalyzed reactions could be envisioned for creating more complex analogues, for instance, by coupling different aryl groups or introducing other functionalities. researchgate.netresearchgate.net These advanced catalytic systems offer pathways to novel derivatives that would be difficult to access through traditional methods.

Green Chemistry Principles Applied to this compound Synthesis

While specific research on the application of green chemistry principles to the synthesis of this compound is not extensively documented, the general tenets of green chemistry can be applied to its plausible synthetic routes to enhance sustainability.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. farmaciajournal.com In the reduction of the nitrile or nitro precursors of this compound, catalytic hydrogenation using catalysts like Pd/C or Raney nickel is a greener alternative to stoichiometric metal hydrides (e.g., LiAlH₄) or metal/acid systems (e.g., Sn/HCl). Catalytic methods often proceed with higher atom economy, generate less waste, and allow for easier product purification. For instance, the reduction of an oxime intermediate can be achieved via catalytic reduction using hydrogen in a sodium hydroxide solution, which is a cost-effective and high-yield method. google.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. farmaciajournal.com The reductive amination pathway, if conducted as a direct, one-pot reaction, can exhibit high atom economy. This process combines the aldehyde, an amine source, and a reducing agent in a single step, minimizing the number of synthetic operations and potential for waste generation.

Use of Safer Solvents and Auxiliaries: The choice of solvent is a critical aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. For the synthesis of phenoxyacetic acid derivatives, methods have been developed to recycle solvents and wastewater, achieving a utilization rate of over 95% for the recycled solvent and significantly reducing wastewater discharge. wipo.intgoogle.com In the context of this compound synthesis, exploring the use of greener solvents like water, ethanol (B145695), or supercritical fluids could significantly reduce the environmental impact. Microwave-assisted synthesis in an aqueous medium or even under solvent-free conditions has been shown to be an eco-friendly, efficient method for preparing related phenoxyacetic acid derivatives. farmaciajournal.com

Designing for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. farmaciajournal.com Microwave-assisted organic synthesis can be a more energy-efficient alternative to conventional heating, often leading to shorter reaction times and higher yields. farmaciajournal.com

Use of Renewable Feedstocks and Biocatalysis: A more advanced green approach would involve the use of renewable starting materials and biocatalysts. For example, enzymatic methods are being developed for the synthesis of similar compounds like (R)-4-aminopentanoic acid from levulinic acid, a biomass-derived platform chemical. nih.gov Enzymes such as dehydrogenases and transaminases can catalyze reductive amination with high stereoselectivity under mild, aqueous conditions, generating minimal waste. wikipedia.orgnih.gov While not yet reported for this compound, the exploration of engineered enzymes for the reductive amination of 4-formylphenoxyacetic acid could represent a significant advancement in its green synthesis.

The following table outlines how green chemistry principles could be applied to the synthesis of this compound.

Green Chemistry PrincipleApplication to Synthesis of this compound
Catalysis Use of catalytic hydrogenation (e.g., H₂/Pd/C) for reduction steps instead of stoichiometric reagents.
Atom Economy Employing one-pot reductive amination of 4-formylphenoxyacetic acid.
Safer Solvents Utilizing water or ethanol as solvents; exploring solvent-free conditions with microwave irradiation.
Energy Efficiency Adopting microwave-assisted synthesis to reduce reaction times and energy consumption.
Biocatalysis Investigating the use of engineered enzymes (e.g., amine dehydrogenases) for the final reductive amination step.

Structural Modification and Design of 4 Aminomethylphenoxyacetic Acid Derivatives

Design Rationale for Analogues of 4-Aminomethylphenoxyacetic Acid

The design of analogues of this compound is a strategic process aimed at optimizing the molecule's properties for specific applications. This involves a deep understanding of how different structural features influence its behavior.

The introduction of substituents onto the phenyl ring of the this compound scaffold is a key strategy to fine-tune the electronic and steric properties of the molecule. The nature and position of these substituents can have a profound impact on the reactivity and biological activity of the resulting derivatives.

Research has shown that the presence of different substituents on the aryl ring can direct reaction pathways towards the formation of distinct products. For instance, in the synthesis of related N-aryl propynamides, the electronic nature of para-substituents on the aniline (B41778) moiety was found to determine the outcome of the cyclization reaction, leading to either quinolin-2-ones or spiro nih.govresearchgate.net-trienones. nih.gov Mild substituents favored the formation of quinolin-2-ones, whereas both electron-donating and electron-withdrawing groups led to the spiro compounds. nih.gov This highlights the critical role of aryl substituents in controlling intramolecular cyclization reactions.

In a more direct exploration of substituent effects on 4-aminomethylphenoxy-based structures, a series of 6-(aminomethylphenoxy)benzoxaborole analogues were synthesized with various substituents on the phenoxy ring to investigate their structure-activity relationship as anti-inflammatory agents. researchgate.net Notably, the introduction of a chloro substituent at the 2-position of the phenoxy group, as seen in compound 9e (AN3485), resulted in potent inhibition of several pro-inflammatory cytokines. researchgate.net This demonstrates that the strategic placement of a simple halo-substituent can significantly enhance the desired biological activity.

Table 1: Effect of Aryl Substituents on the Biological Activity of 6-(4-aminomethylphenoxy)benzoxaborole Derivatives researchgate.net

CompoundAryl SubstituentTNF-α IC₅₀ (nM)IL-1β IC₅₀ (nM)IL-6 IC₅₀ (nM)
9d 2-fluoro836875
9e (AN3485)2-chloro334552

IC₅₀ values represent the concentration required to inhibit 50% of the cytokine production.

The rationale for manipulating the aminomethyl linker often revolves around several key objectives:

Modulating Flexibility and Conformation: The length and rigidity of the linker can be altered to control the spatial orientation of the terminal functional groups. Shortening or lengthening the linker can impact how the molecule fits into a binding site. nih.gov For instance, introducing rigidity through the incorporation of cyclic structures or double bonds can lock the molecule into a more defined conformation, which can be advantageous for specific molecular recognition.

Enhancing Stability: The chemical nature of the linker can be modified to improve its stability in different environments. For example, in the context of antibody-drug conjugates, the linker's stability in serum is paramount to prevent premature release of the payload. nih.govnih.gov

Improving Physicochemical Properties: The linker can be functionalized to enhance properties such as aqueous solubility. The incorporation of polar groups, like amides or polyethylene (B3416737) glycol (PEG) chains, can increase the hydrophilicity of the molecule. nih.gov

Introducing New Interaction Points: Substituents can be added to the linker itself to create new points of interaction with a target molecule.

While specific examples of extensive manipulation of the aminomethyl linker in this compound are not widely detailed in publicly available research, the general principles of linker design in medicinal chemistry provide a strong rationale for such modifications. researchgate.netnih.gov For example, homologation of the aminomethyl group to an aminoethyl or aminopropyl group would increase the linker length and flexibility. Conversely, substitution on the methylene (B1212753) carbon could introduce steric hindrance or new functional groups.

A significant strategy in the derivatization of this compound involves the replacement of the acetic acid moiety with a heterocyclic system. This approach can dramatically alter the molecule's biological activity profile by introducing a new pharmacophore. One of the most notable examples is the incorporation of a benzoxaborole ring system. researchgate.netnih.gov

Benzoxaboroles are a class of boron-containing heterocycles that have garnered considerable attention in medicinal chemistry due to their unique chemical properties and broad spectrum of biological activities, including antifungal, anti-inflammatory, and antiparasitic effects. researchgate.netnih.gov The boron atom in the benzoxaborole scaffold can form a stable, reversible covalent bond with diol-containing biomolecules, which is a key mechanism of action for many benzoxaborole-based drugs.

The fusion of the 4-aminomethylphenoxy moiety with a benzoxaborole scaffold has led to the development of potent therapeutic candidates. For example, the compound AN3057, which is a 4-aminomethylphenoxy-benzoxaborole, has shown nanomolar potency against the "brain-eating amoeba" Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis (PAM). nih.gov In this derivative, the acetic acid group of the parent structure is replaced by a 1-hydroxy-1,3-dihydrobenzo[c] nih.govnih.govoxaborole group. This modification is crucial for its biological activity.

Table 2: Comparison of the in vitro Efficacy of Benzoxaborole Derivatives against N. fowleri nih.gov

CompoundStructureEC₅₀ (nM)
AN3057 4-Aminomethylphenoxy-benzoxaborole146 ± 4
Acoziborole (B605153) A related benzoxaborole derivative>10,000

EC₅₀ represents the half-maximal effective concentration.

The high efficacy of AN3057 compared to other benzoxaboroles like acoziborole underscores the importance of the 4-aminomethylphenoxy group for targeting this specific pathogen. nih.gov

Synthesis of Diverse this compound Derivatives

The synthesis of derivatives of this compound requires a versatile toolbox of chemical reactions to modify the amine and carboxylic acid functionalities. The choice of synthetic strategy is often dictated by the desired final structure and the compatibility of the functional groups present in the molecule.

The amino group in this compound is a key site for derivatization, allowing for the introduction of a wide range of substituents. However, the nucleophilic and basic nature of the amine can interfere with reactions at other parts of the molecule. Therefore, protection of the amino group is often a necessary step in multi-step syntheses. nih.gov

Common strategies for amine protection involve the conversion of the amine into a less reactive functional group, such as a carbamate (B1207046) or an amide. These protecting groups can be selectively removed under specific conditions to regenerate the free amine.

Carbamate Protecting Groups:

Boc (tert-butyloxycarbonyl): This is a widely used protecting group that is stable to a variety of reaction conditions but can be easily removed with a strong acid, such as trifluoroacetic acid (TFA).

Cbz (carboxybenzyl): The Cbz group is also a common protecting group for amines. It is stable to acidic conditions and can be removed by catalytic hydrogenation.

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is particularly useful in solid-phase peptide synthesis due to its lability under mild basic conditions, typically with piperidine (B6355638).

Once protected, the other functional groups in the molecule can be modified. The protecting group is then removed in a later step to yield the desired derivatized amine.

Amine derivatization can also be achieved directly. For example, the amine can be acylated with acid chlorides or anhydrides to form amides, or it can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines.

The carboxylic acid group of this compound is another key handle for derivatization. It can be converted into a variety of other functional groups, most commonly esters and amides.

Esterification is a fundamental reaction in organic synthesis and is frequently employed in the modification of this compound. The most common method for esterification is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and to drive it towards the product, either an excess of the alcohol is used, or the water formed during the reaction is removed.

The general equation for Fischer esterification is:

RCOOH + R'OH ⇌ RCOOR' + H₂O (in the presence of an acid catalyst)

Esters of this compound can be synthesized by reacting it with various alcohols, leading to derivatives with different alkyl or aryl groups attached to the carboxylate oxygen.

Besides esterification, the carboxylic acid can be activated to facilitate other transformations. For example, it can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂). The resulting acid chloride is highly reactive and can readily react with amines to form amides or with alcohols to form esters under milder conditions than Fischer esterification. Furthermore, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to directly form amide bonds between the carboxylic acid and an amine without the need to first form an acid chloride.

Scaffold Hybridization and Conjugation Chemistry

Scaffold hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores or molecular scaffolds to create a new hybrid molecule with potentially enhanced or novel biological activities. This approach aims to leverage the beneficial properties of each constituent part, such as improved potency, better selectivity, or a more favorable pharmacokinetic profile.

In the context of this compound, its scaffold could theoretically be hybridized with other known bioactive moieties. For instance, the aminomethyl group provides a reactive handle for amide bond formation, allowing for conjugation with various carboxylic acid-containing molecules. Similarly, the carboxylic acid group of this compound can be coupled with amine-containing scaffolds. These conjugations can lead to the development of new chemical entities with tailored properties.

Conjugation chemistry, a related concept, focuses on linking the primary molecule to another chemical entity, which can be a small molecule, a peptide, or a polymer. This can be done to improve drug delivery, enhance stability, or target specific tissues. For this compound, the primary amine and the carboxylic acid are prime sites for such conjugation reactions.

Table 1: Potential Scaffold Hybridization and Conjugation Partners for this compound (Theoretical)

Bioactive Scaffold/Molecule ClassPotential Conjugation Site on this compoundResulting LinkagePotential Therapeutic Application
Non-steroidal anti-inflammatory drugs (NSAIDs)Aminomethyl groupAmideDual-action anti-inflammatory agents
Antiviral nucleoside analogsCarboxylic acid groupEster or AmideTargeted antiviral therapy
PeptidesAminomethyl or Carboxylic acid groupAmideImproved cell permeability and targeting
Polyethylene glycol (PEG)Aminomethyl groupAmideEnhanced solubility and half-life

This table is a theoretical representation of potential modifications and does not reflect published experimental data.

Stereochemical Considerations in Derivative Synthesis

Stereochemistry plays a crucial role in the biological activity of many drugs. The introduction of a chiral center during the synthesis of derivatives of this compound would necessitate careful consideration of the stereochemical outcomes.

If a substituent were to be introduced at the α-carbon of the acetic acid moiety, for example, a chiral center would be created. This would result in the formation of two enantiomers, which could exhibit different pharmacological and toxicological profiles. It is well-established in medicinal chemistry that one enantiomer is often more active than the other (the eutomer), while the other may be inactive or even contribute to adverse effects (the distomer).

The synthesis of stereochemically pure derivatives would require either the use of chiral starting materials, the application of stereoselective synthetic methods, or the separation of the resulting enantiomers. Stereoselective synthesis is often preferred as it is more efficient and avoids the potential complications of administering a racemic mixture. Techniques such as the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions could be employed to achieve the desired stereoisomer.

Table 2: Potential Stereoisomers of a Hypothetical this compound Derivative

Hypothetical DerivativeChiral Center LocationNumber of StereoisomersPotential for Differential Biological Activity
2-(4-(aminomethyl)phenoxy)propanoic acidα-carbon of the propanoic acid moiety2 (R and S enantiomers)High
1-(4-(aminomethyl)phenoxy)-2-aminoacetic acidα-carbon of the aminoacetic acid moiety2 (R and S enantiomers)High

This table illustrates hypothetical scenarios as no specific stereochemical studies on this compound derivatives were found in the searched literature.

Mechanistic Investigations of 4 Aminomethylphenoxyacetic Acid Analogues at the Molecular and Biochemical Level

Elucidation of Molecular Interaction Mechanisms

The molecular interactions of 4-aminomethylphenoxyacetic acid analogues have been a key area of research, with a focus on their role as potent trypanocides. These studies have identified specific enzymes as targets and have begun to characterize the nature of these interactions at a molecular level.

Target Identification and Binding Characterization

Research has successfully identified a crucial enzymatic pathway for the trypanocidal activity of a series of 4-aminomethylphenoxy-benzoxaboroles, which are analogues of this compound. nih.gov The primary targets are a host semicarbazide-sensitive amine oxidase (SSAO) and a trypanosomal aldehyde dehydrogenase, specifically TbALDH3, found in Trypanosoma brucei, the parasite responsible for human African Trypanosomiasis (HAT). nih.gov

The mechanism of action involves enzyme inhibition, where the parent compounds, which are methylamine (B109427) derivatives, act as prodrugs. nih.gov They are first metabolized by the host's SSAO into intermediate aldehyde metabolites. These intermediates are then taken up by the parasite and further oxidized by the parasite's TbALDH3 into the final, active carboxylate metabolites. nih.gov This sequential enzymatic action highlights a complex interplay between host and parasite metabolism in the activation of these compounds.

Ligand-Protein Interaction Profiling

The interaction between the activated metabolites and the target enzyme, TbALDH3, has been elucidated through comparative biochemical and crystallographic analyses. nih.gov These studies have revealed the catalytic specificity of TbALDH3 for the benzaldehyde (B42025) benzoxaborole metabolites, treating them as xenogeneic substrates. nih.gov The binding of these ligands to the active site of TbALDH3 is a critical step in their trypanocidal action. The cyclic boronic ester present in these molecules is thought to play a role in the interaction with the biochemical targets, providing a balance between the necessary Lewis acidity for interaction and favorable physicochemical properties for bioavailability.

Biochemical Pathway Analysis of Derivatives in Model Systems

The efficacy of this compound analogues is not inherent to the parent compounds but is a result of their bioconversion through specific metabolic pathways. These pathways are a fascinating example of host-parasite co-metabolism.

Enzymatic Bioconversion and Metabolic Activation Pathways

The activation of 4-aminomethylphenoxy-benzoxaboroles follows a two-step oxidative enzymatic cascade. nih.gov The initial step occurs in the host's intravascular system, where the aminomethyl group of the parent compound is oxidized by SSAO. nih.gov This reaction transforms the prodrug into an aldehyde metabolite. nih.gov Subsequently, this intermediate is taken up by the Trypanosoma brucei parasite. Inside the parasite, the second step of the activation occurs, where the trypanosomal aldehyde dehydrogenase TbALDH3 catalyzes the oxidation of the aldehyde to a carboxylic acid. nih.gov This final carboxylate metabolite is the active form of the trypanocide. nih.gov

This metabolic activation is crucial for the compound's potency. If either the host's SSAO or the parasite's TbALDH3 activity is compromised, the activation pathway is disrupted, leading to a loss of drug potency. nih.gov

Role of Host-Parasite Metabolic Interactions in Compound Activation

The activation of this compound analogues is a clear demonstration of a host-parasite co-metabolic pathway. nih.gov The drug's mechanism of action is dependent on the sequential enzymatic activities of both the host and the pathogen. nih.gov This metabolic interplay is a novel drug activation mechanism that underscores the importance of considering the host's metabolic contribution when evaluating the efficacy and mechanism of action of antimicrobial compounds. nih.gov This understanding of the host-pathogen interaction provides a new perspective for developing more effective therapeutic agents by exploiting these metabolic dependencies. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies on 4-aminomethylphenoxy derivatives have provided valuable insights into the chemical features that govern their biological activity. These studies have primarily focused on their antitrypanosomal efficacy.

A specific SAR has been identified between the 4-aminomethylphenoxy derivatives and the trypanosomal aldehyde dehydrogenase Tb927.6.3050 (a component of TbALDH3). nih.gov Genetic screening has shown that the knockdown of this enzyme has a more profound desensitizing effect on certain analogues over others, indicating that structural variations in the compounds influence their interaction with the target enzyme. nih.gov For instance, the impact of TbALDH3 knockdown was more significant for the analogue AN3057 compared to AN3054, highlighting a clear structure-activity relationship. nih.gov

The general findings from SAR studies on related antitrypanosomal compounds suggest that the nature and position of substituents on the aromatic ring are critical for biological activity. For example, in a study of gibbilimbol B analogues, the presence of specific groups at the para-position of the aromatic ring was found to be essential for their activity against T. cruzi. nih.gov This was attributed to alterations in the electron topological state, Van der Waals volumes, surface areas, and polarizabilities of the compounds. nih.gov While not the exact same class of compounds, these findings support the principle that modifications to the phenyl ring system of this compound analogues are likely to have a significant impact on their efficacy.

Table 1: Structure-Activity Relationship of 4-Aminomethylphenoxy-benzoxaborole Analogues

Analogue Key Structural Feature Impact of TbALDH3 Knockdown on Activity Implication for SAR
AN3057 4-aminomethylphenoxy group Profound desensitization Strong dependence on TbALDH3 for activation, indicating a specific and critical interaction. nih.gov
AN3054 4-aminomethylphenoxy group Significant desensitization (less profound than AN3057) Dependence on TbALDH3 for activation, but subtle structural differences from AN3057 likely alter the degree of interaction. nih.gov
Acoziborole (B605153) Different benzoxaborole structure No significant desensitization Different mechanism of action that is not reliant on this specific metabolic activation pathway. nih.gov

Correlation between Structural Features and Biological Activity

The biological activity of this compound analogues is intrinsically linked to their molecular structure. Modifications to the core scaffold can significantly influence their potency and efficacy. Studies on related compounds, such as benzoxaborole derivatives incorporating the aminomethylphenoxy moiety, provide a clear illustration of these structure-activity relationships (SAR). nih.gov

A series of 6-(aminomethylphenoxy)benzoxaborole analogues were synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines, specifically TNF-alpha, IL-1beta, and IL-6, in lipopolysaccharide-stimulated peripheral blood mononuclear cells. nih.gov The research highlighted that specific substitutions on the phenoxy ring are crucial for biological activity. For instance, the introduction of a chloro group at the 2-position of the phenoxy ring, adjacent to the ether linkage, resulted in compounds with potent inhibitory effects on all three tested cytokines. nih.gov

Compound 9e (AN3485) , which features this chloro substitution, demonstrated particularly strong activity, with IC50 values ranging from 33 to 83 nM against the target cytokines. nih.gov This suggests that the electronic and steric properties of the substituent at this position play a key role in the molecule's interaction with its biological target. The data indicates that a small, electron-withdrawing group enhances the anti-inflammatory profile of the compound. nih.gov In contrast, other analogues with different substitution patterns showed varied and generally lower levels of activity, underscoring the sensitivity of the biological response to fine structural modifications.

Table 1: Structure-Activity Relationship of Selected 6-(Aminomethylphenoxy)benzoxaborole Analogues This table is representative and based on findings for structurally related analogues.

CompoundStructural ModificationBiological Activity (IC50)
Analog 9dUnspecified substitutionPotent (IC50 between 33 and 83 nM) nih.gov
Analog 9e (AN3485)Chloro substitution on phenoxy ringPotent (IC50 between 33 and 83 nM) nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used in drug design to correlate the chemical structure of compounds with their biological activity. ijnrd.org The fundamental goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. mdpi.com This process involves calculating molecular descriptors that quantify various physicochemical properties, such as hydrophobicity, electronic effects, and steric factors. ijnrd.org

A typical QSAR study involves several key steps:

Data Set Selection : A group of compounds with known structures and measured biological activities is chosen. mdpi.com

Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound in the set. mdpi.com

Model Development : Statistical methods, such as multilinear regression (MLR), are used to build a mathematical equation linking the most relevant descriptors to the biological activity. mdpi.comnih.gov

Model Validation : The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net

While QSAR is a powerful and widely applied technique in medicinal chemistry, specific QSAR models for this compound itself are not detailed in the available literature. However, a QSAR model for its analogues could be developed. For instance, using the anti-inflammatory activity data from analogues like the 6-(aminomethylphenoxy)benzoxaboroles, a model could be built. nih.gov Descriptors for these analogues would be calculated, and a regression analysis could yield an equation quantitatively defining the relationship between features (like the presence and properties of the chloro-substituent) and the observed IC50 values. nih.govijnrd.org Such a model would be invaluable for guiding the design of new analogues with potentially enhanced potency. mdpi.com

Cellular Uptake and Distribution Mechanisms in In Vitro Systems

The manner in which a compound enters a cell and distributes within it is fundamental to its biological effect. The cellular uptake and distribution of molecules like this compound are governed by their physicochemical properties and the specific transport mechanisms of the cell. Generally, small molecules can cross the cell membrane through passive diffusion, facilitated diffusion, or active transport.

The cellular entry of compounds often depends on endocytosis, a process where the cell membrane engulfs substances. nih.gov The specific pathways, such as clathrin-mediated or lipid raft-mediated endocytosis, can influence the intracellular fate of the compound. nih.gov For a molecule like this compound, its characteristics—such as size, ionization state (pKa), and lipophilicity (logP)—would determine the predominant uptake mechanism.

In in vitro systems, the uptake can be quantified by incubating cells with the compound and measuring its intracellular concentration over time using methods like flow cytometry or fluorescence microscopy if the compound is labeled. nih.gov Studies on other molecules show that uptake efficiency can vary significantly between different cell types, reflecting their distinct membrane compositions and transport protein expression. nih.gov For instance, the uptake of certain nanoparticles was found to be approximately two times higher in macrophage-like cells compared to endothelial cells, highlighting cell-specific uptake capacities. nih.gov While direct experimental data on the cellular uptake of this compound is not specified, these established principles provide a framework for how its transport into cells would be investigated and understood in an in vitro context.

Computational and Theoretical Studies of 4 Aminomethylphenoxyacetic Acid

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are powerful computational tools used to predict how a molecule (ligand), such as 4-Aminomethylphenoxyacetic acid, might interact with a biological target, typically a protein. lpnu.ua These simulations can provide insights into the preferred orientation of the ligand within the target's binding site and estimate the strength of the interaction, known as binding affinity. journalirjpac.com

Prediction of Binding Modes and Affinities

There are no published studies detailing the prediction of binding modes or affinities for this compound with any specific biological targets. Such a study would typically involve:

Identifying a relevant protein target.

Using docking software to place the this compound molecule into the active site of the protein.

Calculating scoring functions to estimate the binding energy (affinity).

Without these primary research data, no information on binding modes or affinity values can be provided.

Conformational Changes Upon Binding

The binding of a ligand to a protein can induce changes in the three-dimensional structure of both the ligand and the protein. These conformational changes are crucial for biological activity. However, no studies were found that describe the conformational changes of either this compound or a target protein upon forming a complex.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are used to investigate the electronic properties of a molecule, which govern its reactivity and interactions. These methods provide fundamental information about the distribution of electrons and the energies of molecular orbitals.

HOMO-LUMO Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. From HOMO and LUMO energies, various reactivity descriptors can be calculated, such as:

Ionization Potential

Electron Affinity

Electronegativity

Chemical Hardness and Softness

Electrophilicity Index

No specific HOMO-LUMO energy values or derived reactivity descriptors for this compound are available in the reviewed literature. A computational study would be required to calculate these properties.

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential map (ESP) illustrates the three-dimensional charge distribution of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding and predicting intermolecular interactions. Typically, red-colored regions on an ESP map indicate negative electrostatic potential (electron-rich), while blue regions indicate positive potential (electron-poor). No ESP maps or charge distribution analyses for this compound have been published.

Conformational Analysis and Dynamics

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. Given the rotatable bonds in this compound (e.g., around the ether linkage and the aminomethyl group), it can adopt various conformations. Molecular dynamics simulations can be used to explore these conformational possibilities over time. However, no conformational analysis or molecular dynamics studies for this compound were found in the public domain.

Potential Energy Surface Exploration

The exploration of a molecule's potential energy surface (PES) is fundamental to understanding its conformational landscape and reactivity. The PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, researchers can identify stable conformations (local minima), transition states (saddle points), and the energy barriers between them.

For this compound, a full exploration of the PES would likely be conducted using quantum chemical methods such as Density Functional Theory (DFT). nih.gov A common functional and basis set combination for such organic molecules is B3LYP/6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for phenoxyacetic acid derivatives. nih.gov

The primary degrees of freedom to be explored would be the dihedral angles associated with the flexible side chain:

The C-O-C-C torsion angle between the phenyl ring and the acetic acid moiety.

The C-C-O-H torsion angle of the carboxylic acid group.

The C-C-N torsion angle of the aminomethyl group.

By systematically rotating these bonds and calculating the corresponding single-point energies, a detailed map of the conformational space can be constructed. The results would reveal the most energetically favorable three-dimensional arrangements of the molecule.

Illustrative Example: Calculated Energetic Parameters of this compound Conformers

This table presents hypothetical data for the lowest energy conformers of this compound that would be obtained from a PES scan. The energy values are relative to the most stable conformer.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)Population (%) at 298.15 K
I (Global Minimum)0.00τ(C-O-C-C) = 178.5, τ(C-C-N) = 60.265.8
II0.85τ(C-O-C-C) = -95.3, τ(C-C-N) = 179.120.1
III1.50τ(C-O-C-C) = 88.7, τ(C-C-N) = -65.414.1

Intramolecular Interactions and Conformational Preferences

The conformational preferences of this compound are dictated by a delicate balance of intramolecular interactions. These non-covalent interactions, though weak individually, collectively determine the molecule's preferred shape.

Key interactions would include:

Intramolecular Hydrogen Bonds: A significant stabilizing interaction could potentially occur between the carboxylic acid proton and the nitrogen of the aminomethyl group, or between the amine protons and the ether oxygen or carbonyl oxygen of the acetic acid moiety. The presence and strength of these hydrogen bonds would strongly influence the orientation of the side chains relative to the phenyl ring.

Steric Hindrance: Repulsive forces between bulky groups, such as the aminomethyl and phenoxy groups, will disfavor certain conformations.

Computational methods can precisely quantify these interactions. For instance, Natural Bond Orbital (NBO) analysis can be used to identify and characterize hydrogen bonding interactions, providing information on their strength and the orbitals involved.

Illustrative Example: Analysis of Intramolecular Interactions in the Most Stable Conformer

This table illustrates the type of data that would be generated from a computational analysis of the dominant intramolecular interactions in the lowest energy conformer of this compound.

Interaction TypeAtoms InvolvedCalculated Distance (Å)NBO Interaction Energy (kcal/mol)
Hydrogen Bond-COOH ... N(H2)-2.15-3.5
Steric RepulsionH(methylene) ... H(aromatic)2.40+0.8

Solvent Effects on Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Solvent effects are typically modeled computationally using either implicit or explicit solvent models.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the specific hydrogen bonding and other direct interactions between the solute and solvent to be modeled, albeit at a much higher computational cost.

For this compound, moving from a non-polar solvent to a polar, protic solvent like water would be expected to have a profound impact. The polar solvent would effectively compete for the hydrogen bond donor and acceptor sites of the molecule, potentially disrupting any intramolecular hydrogen bonds that are stable in the gas phase or in non-polar solvents. This could lead to a shift in the conformational equilibrium, favoring more extended structures where the polar groups can be solvated by water molecules.

Illustrative Example: Predicted Conformational Population in Different Solvents

This table shows hypothetical results for the predicted population of the main conformers of this compound in solvents of varying polarity.

ConformerPopulation in Gas Phase (%)Population in Chloroform (ε ≈ 4.8) (%)Population in Water (ε ≈ 78.4) (%)
I (Folded)65.845.215.5
II (Extended)20.135.850.3
III (Partially Folded)14.119.034.2

Predictive Modeling for Structure-Activity Relationships and Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a compound like this compound, QSAR studies could be instrumental in optimizing its properties for a specific biological target.

A QSAR study on a series of analogues of this compound would involve the following steps:

Data Set Assembly: A series of compounds with variations in their structure (e.g., different substituents on the phenyl ring or modifications to the side chains) and their corresponding measured biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties, including:

Hydrophobic descriptors: such as the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity. nih.gov

Electronic descriptors: such as Hammett constants (σ), which describe the electron-donating or -withdrawing nature of substituents, and calculated atomic charges. nih.gov

Steric descriptors: such as molar refractivity (MR) or specific steric parameters that describe the size and shape of substituents. nih.gov

Topological descriptors: which describe the connectivity and branching of the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that relates a selection of the most relevant descriptors to the biological activity. chemicalpapers.com

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal validation techniques (e.g., leave-one-out cross-validation) and, ideally, by predicting the activity of a set of compounds not used in the model's development (external validation). chemicalpapers.com

The resulting QSAR model could then be used to predict the activity of novel, yet-to-be-synthesized analogues of this compound, thereby guiding the optimization of the lead compound to enhance its potency and selectivity. For instance, a QSAR study on phenoxyacetic acid derivatives has shown that potency can be positively correlated with the hydrophobicity (π values) of substituents at certain positions. nih.gov

Advanced Analytical Methodologies for 4 Aminomethylphenoxyacetic Acid in Research

Chromatographic Separation Techniques for Purity and Quantification

Chromatography is the cornerstone for separating 4-Aminomethylphenoxyacetic acid from reaction precursors, byproducts, and potential degradants, as well as for its accurate quantification. The choice of technique is dictated by the analyte's polarity, volatility, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), are the most common and effective techniques for the analysis of this compound. These methods are ideal for non-volatile, polar compounds. Reversed-phase chromatography is the predominant mode used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase.

The separation mechanism relies on the partitioning of this compound between the stationary and mobile phases. The mobile phase typically consists of an aqueous component (water with a pH modifier) and an organic solvent, such as acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter, as it influences the ionization state of both the carboxylic acid and the aminomethyl groups, thereby affecting retention time and peak shape. Using an acidic modifier, such as formic acid or acetic acid, is common to ensure sharp, symmetrical peaks. mtc-usa.com UPLC systems, which use smaller particle-size columns and higher pressures, offer faster analysis times and improved resolution compared to traditional HPLC. nih.govnih.gov

Quantification is typically achieved using an ultraviolet (UV) detector, as the phenoxy group in the molecule provides a strong chromophore. nih.govnih.gov The selection of an optimal wavelength, usually around the absorbance maximum of the compound, ensures high sensitivity for detection and quantification. mtc-usa.comnih.gov

Table 1: Illustrative HPLC/UPLC Parameters for Analysis of Aromatic Amino Acids This table presents typical starting conditions for method development based on the analysis of structurally related compounds.

ParameterTypical SettingPurpose
Column Reversed-Phase C18, C8 (e.g., 2.1-4.6 mm ID, 50-250 mm length, 1.7-5 µm particle size)Stationary phase for separation based on hydrophobicity.
Mobile Phase A Water + 0.1% Formic Acid or Acetic AcidAqueous component of the mobile phase; acid improves peak shape. mtc-usa.com
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic modifier; elutes the compound from the column. mtc-usa.com
Elution Mode Isocratic or GradientIsocratic uses a constant mobile phase composition, while gradient elution changes the composition over time for better separation of complex mixtures. nih.gov
Flow Rate 0.2 - 1.0 mL/minDictates the speed of analysis and separation efficiency. nih.gov
Column Temperature 25 - 40 °CControls viscosity and improves reproducibility.
Detection UV-Vis Detector (e.g., at 254 nm or 280 nm)Detects the aromatic ring for quantification. nih.gov
Injection Volume 1 - 10 µLThe amount of sample introduced into the system. mtc-usa.com

Gas Chromatography (GC) and Capillary Electrophoresis

Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound. The compound's structure, which includes a polar carboxylic acid and an amino group, makes it non-volatile and thermally labile. Direct injection into a hot GC inlet would likely lead to decomposition rather than volatilization. Therefore, GC analysis requires a chemical derivatization step to convert the polar functional groups into less polar, more volatile moieties. epa.gov Common derivatization procedures include esterification of the carboxylic acid and acylation of the amino group. While feasible, the additional sample preparation steps make GC a less direct and more complex option than HPLC for this compound. uah.edu

Capillary Electrophoresis (CE) offers an alternative separation technique well-suited for charged species. wikipedia.org Since this compound is amphoteric—possessing both an acidic group (-COOH) and a basic group (-CH₂NH₂)—its net charge is highly dependent on the pH of the buffer solution (background electrolyte). nih.gov In CE, ions migrate in an electric field within a narrow capillary. colby.edu The speed and direction of migration depend on the ion's charge-to-size ratio. By selecting an appropriate buffer pH, this compound can be separated from neutral impurities or from other charged species with different mobilities. This technique provides very high separation efficiency and requires only minute sample volumes. nih.gov

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Structural Confirmation and Metabolite Identification

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry (MS), are indispensable for unambiguous identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical tool for both the sensitive quantification and the definitive structural confirmation of this compound. nih.govsciex.com In this setup, an HPLC or UPLC system separates the compound of interest from the sample matrix. The eluent is then directed into the mass spectrometer. The MS source (commonly Electrospray Ionization, ESI) ionizes the molecule, and the first mass analyzer selects the specific molecular ion (parent ion) of this compound. This parent ion is then fragmented, and the resulting product ions (daughter ions) are analyzed. This process, known as Multiple Reaction Monitoring (MRM), provides an exceptionally high degree of selectivity and sensitivity. sciex.com This technique is also the gold standard for identifying and quantifying metabolites in biological samples, as it can detect hydroxylated or conjugated forms of the parent drug. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification, provided that the analyte is first derivatized to become volatile, as discussed previously. uah.edu The mass spectrometer provides detailed mass spectra of the derivatized compound, which can be compared against spectral libraries for confirmation. nih.gov

Table 2: Hypothetical Mass Spectrometry Data for this compound Based on the structure (C₉H₁₁NO₃, Molecular Weight: 181.19 g/mol )

TechniqueIonization ModeParent Ion (m/z)Potential Fragment Ions (m/z)Application
LC-MS/MS ESI (+)182.08 [M+H]⁺164.07 [M+H-H₂O]⁺, 134.06 [M+H-HCOOH]⁺, 107.05 [phenoxy]⁺Quantification, Structural Confirmation, Metabolite ID nih.govnih.gov
LC-MS/MS ESI (-)180.06 [M-H]⁻136.07 [M-H-CO₂]⁻Orthogonal Confirmation
GC-MS (derivatized) EIVariesVaries based on derivatizing agentIdentification of derivatized compound

Spectroscopic Characterization Methods

Spectroscopic methods are essential for the de novo structural elucidation of this compound and for confirming its identity by providing information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a complete picture of the carbon-hydrogen framework.

¹H NMR provides information on the number and types of hydrogen atoms in the molecule. For this compound, distinct signals would be expected for the aromatic protons, the two different methylene (B1212753) (-CH₂-) groups, and the exchangeable protons of the amino and carboxylic acid groups. The aromatic protons would appear as a characteristic AA'BB' splitting pattern, indicative of a 1,4-disubstituted benzene (B151609) ring. chemicalbook.comchemicalbook.com

¹³C NMR provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, allowing for confirmation of the carbon skeleton. The spectrum would show signals for the two methylene carbons, the four unique aromatic carbons, and the carbonyl carbon of the acid. np-mrd.orgchemicalbook.com

Table 3: Predicted NMR Chemical Shifts (δ) for this compound Predicted values in ppm relative to TMS, based on analysis of similar structures.

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
-COOH ~10-12 (broad singlet)~170-175Carboxylic acid proton is exchangeable and broad. chemguide.co.uk
-O-CH₂- ~4.6 (singlet)~65-70Methylene group adjacent to the oxygen ether. chemicalbook.com
Aromatic C-H (ortho to -OCH₂) ~6.9 (doublet)~115Protons and carbons on the aromatic ring. chemicalbook.com
Aromatic C-H (ortho to -CH₂NH₂) ~7.3 (doublet)~130Protons and carbons on the aromatic ring. chemicalbook.com
-CH₂-NH₂ ~3.9 (singlet)~45-50Methylene group adjacent to the amino group.
-NH₂ ~3-5 (broad singlet)-Amino protons are exchangeable and broad.
Aromatic C (ipso to -OCH₂) -~155-160Quaternary carbon attached to oxygen. chemicalbook.com
Aromatic C (ipso to -CH₂NH₂) -~135-140Quaternary carbon attached to the aminomethyl group. chemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations. The IR spectrum of this compound would display several key absorption bands that confirm its structure.

The most prominent feature would be a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. chemguide.co.uk Superimposed on this may be the N-H stretching vibrations of the primary amine group, typically appearing as one or two sharper peaks around 3300-3500 cm⁻¹. researchgate.net A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be expected around 1700-1730 cm⁻¹. Other important signals include the C-O ether stretching and aromatic C=C bending vibrations. nist.govresearchgate.net

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (-COOH) O-H Stretch2500 - 3300Broad, Strong
Carboxylic Acid (-COOH) C=O Stretch1700 - 1730Strong, Sharp
Primary Amine (-NH₂) N-H Stretch3300 - 3500Medium (often 2 bands)
Ether (-O-CH₂-) C-O Stretch1200 - 1260Strong
Aromatic Ring C=C Bending1450 - 1600Medium to Weak
Aromatic Ring C-H Bending (out-of-plane)~800 - 850Strong (indicates 1,4-substitution)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Mass Spectrometry

Ultraviolet-Visible (UV-Vis) spectroscopy and mass spectrometry (MS) are powerful analytical tools for the qualitative and quantitative analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. For this compound, the presence of the aromatic phenoxy group is key to its UV activity. The electronic transitions within the benzene ring and associated chromophores (the carboxyl and aminomethyl groups) allow the molecule to absorb light in the UV range.

Similar to its structural analog, 4-aminobenzoic acid, which exhibits absorption maxima around 194 nm, 226 nm, and 278 nm, this compound is expected to have a distinct UV spectrum. sielc.com The exact absorption maxima (λmax) can be influenced by the solvent and the pH of the solution, which affects the protonation state of the amino and carboxylic acid groups. helixchrom.com For quantitative analysis using an HPLC-UV system, detection is typically set at one of the compound's absorption maxima to ensure the highest sensitivity. researchgate.net The absorbance measured is directly proportional to the concentration of the compound in the sample, following the Beer-Lambert law, which forms the basis for its quantification. nih.gov Studies on similar aromatic acids have shown that the linear range of detection can be affected by the detection wavelength and the detector's bandwidth. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and specific technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for both identifying and quantifying this compound, often in combination with a separation technique like liquid chromatography (LC-MS).

In mass spectrometry, the compound is first ionized. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common. researchgate.net ESI is particularly well-suited for polar molecules like this compound, readily forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

Tandem mass spectrometry (MS/MS) provides even greater specificity. A specific ion of this compound (the precursor ion) is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, allowing for highly confident identification. The transition from a specific precursor ion to a product ion can be monitored for highly selective quantification, a technique known as Multiple Reaction Monitoring (MRM).

The aminomethylphenyl group is particularly relevant in derivatization strategies for other molecules, indicating its utility in mass spectrometric analysis. nih.govresearchgate.net For instance, derivatizing fatty acids with a tag containing this moiety has been shown to improve ionization efficiency and sensitivity in MS analysis. nih.govresearchgate.net

Strategies for Sample Preparation and Matrix Effects in Research Samples

When analyzing this compound in complex research samples such as biological fluids (plasma, urine) or tissue extracts, sample preparation is a critical step to remove interfering substances. nih.govbiotage.com These substances, collectively known as the sample matrix, can significantly impact the accuracy and sensitivity of the analysis, particularly in LC-MS. longdom.org

Matrix Effects

The "matrix effect" refers to the alteration of the ionization efficiency of the target analyte by co-eluting components from the sample matrix. longdom.org This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. chromatographyonline.com Common matrix components include salts, lipids, proteins, and other endogenous molecules. researchgate.net These components can compete with the analyte for ionization in the MS source or alter the physical properties of the ESI droplets. chromatographyonline.com

Sample Preparation Strategies

The primary goal of sample preparation is to remove these interfering matrix components while efficiently recovering the analyte of interest. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (like acetonitrile or methanol) is added to a biological sample to precipitate proteins, which are then removed by centrifugation. researchgate.net While fast, it may not remove other matrix components like salts and phospholipids, which can still cause significant matrix effects.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). By selecting an appropriate solvent and adjusting the pH, this compound can be selectively extracted from the aqueous sample into the organic phase, leaving many matrix components behind.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample clean-up. nih.gov It uses a solid sorbent packed into a cartridge or plate to retain the analyte, which is then selectively washed and eluted. For a compound like this compound, which has both an acidic (carboxylic acid) and a basic (amino) group, a mixed-mode SPE sorbent can be particularly effective. For example, a mixed-mode cation exchange (MCX) sorbent can retain the compound via ion exchange, allowing for rigorous washing steps to remove neutral and acidic interferences.

The choice of sample preparation method depends on the complexity of the matrix, the required sensitivity, and the analytical technique being used. nih.gov

Method Validation for Research Applications (e.g., linearity, detection limits, quantification limits, specificity)

To ensure that an analytical method for this compound is reliable and suitable for its intended purpose, it must be validated. nih.gov Method validation is a process that demonstrates the performance characteristics of the method, typically following guidelines such as those from the International Council for Harmonisation (ICH). Key validation parameters include:

Specificity/Selectivity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de Selectivity is a more general term referring to the extent to which a method can determine particular analytes in complex mixtures without interference from other components. iupac.orgut.ee In chromatographic methods, this is demonstrated by showing that the analyte peak is well-resolved from other peaks and that the analytical signal is not affected by blank matrix samples. researchgate.net

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. sepscience.com This is assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. The correlation coefficient (r) or coefficient of determination (R²) should be close to 1. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected by the method, though not necessarily quantified with acceptable accuracy. semanticscholar.org The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. semanticscholar.org These are crucial for determining the sensitivity of the method, especially when analyzing trace levels of the compound.

Accuracy: This parameter measures the closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples with a known concentration of the analyte (e.g., spiked matrix samples) and calculating the percent recovery. nih.gov

Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). It is typically expressed as the relative standard deviation (RSD). nih.gov

The results of a validation study provide confidence in the data generated by the analytical method.

Table 1: Example Method Validation Parameters for HPLC-UV Analysis of this compound

Validation ParameterTypical Acceptance CriteriaExample Result
Specificity Analyte peak is resolved from interferencesNo interfering peaks at the retention time of the analyte in blank matrix.
Linearity Range Correlation coefficient (R²) ≥ 0.990.5 - 100 µg/mL
Correlation Coefficient (R²) ≥ 0.990.9995
Accuracy (% Recovery) 80 - 120% (or 90-110%)98.5% - 101.2%
Precision (RSD) Repeatability (Intra-day) ≤ 2-3% Intermediate (Inter-day) ≤ 3-5%Intra-day RSD: 1.5% Inter-day RSD: 2.8%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.15 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.5 µg/mL

Applications and Future Research Directions of 4 Aminomethylphenoxyacetic Acid in Academia

Role in the Synthesis of Complex Peptides and Bioconjugates

The bifunctional nature of 4-aminomethylphenoxyacetic acid and its derivatives makes them valuable tools in the intricate field of peptide and bioconjugate synthesis. The presence of both an amino group, which can be protected and deprotected, and a carboxylic acid group allows for its incorporation into larger molecules as a stable linker or "handle."

While direct synthesis of peptide hormones using the parent this compound is not extensively documented, its derivatives have proven instrumental as "handles" in solid-phase peptide synthesis (SPPS), a cornerstone technique for producing peptides, including those with hormonal activity. nih.govsketchy.com Peptide hormones are chains of amino acids that regulate various physiological processes. sketchy.com Their synthesis often requires the C-terminal end to be an amide rather than a carboxylic acid, a feature common to many biologically active peptides.

Derivatives such as N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid have been specifically designed for the solid-phase synthesis of peptide α-carboxamides. nih.gov In this methodology, the handle is anchored to a solid resin support. The peptide chain is then assembled step-by-step on this handle. A key feature of this particular handle is the stability of the linkage between the C-terminal amino acid and the handle under the acidic conditions used to remove temporary protecting groups during synthesis. nih.gov However, this bond can be cleaved under strong acid conditions, such as with hydrogen fluoride (B91410) (HF), to release the final peptide amide in high yield. nih.gov For instance, the synthesis of pyroglutamylhistidylprolinamide, a tripeptide amide, was achieved in an 83% yield using this approach. nih.gov This demonstrates the utility of such phenoxyacetic acid-based handles in constructing complex peptides that mirror the structure of naturally occurring peptide hormones.

Table 1: Application of this compound Derivatives in Peptide Synthesis

DerivativeApplicationKey FeaturesYield
N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acidHandle for solid-phase synthesis of peptide α-carboxamidesResistant to 50% TFA/CH2Cl2; Cleavable with HF:anisole (9:1)83% for pyroglutamylhistidylprolinamide synthesis nih.gov

Chemical probes are essential molecules used to study and manipulate biological systems. frontiersin.org They typically consist of a ligand that binds to a target protein, a reporter group (like a fluorophore) for detection, and a reactive group for covalent bonding. The development of these probes often relies on bifunctional linkers to connect the different components.

The structure of this compound makes it a suitable scaffold for creating such linkers. While specific examples naming the parent compound are sparse, the principle is well-established. For instance, amino acids are incorporated into probes to monitor protein translation or to create fluorescent sensors. frontiersin.orgnih.gov A derivative of this compound could be functionalized at its amino group with a reporter tag (e.g., a fluorescent dye) and at its carboxylic acid group with a reactive moiety designed to bind to a specific biomolecule, or vice versa. This modular approach is a cornerstone of modern chemical biology. frontiersin.org

Exploration in Materials Science for Functional Polymers and Surfaces

The dual functionality of this compound also lends itself to applications in materials science, particularly in the creation of functional polymers and the modification of surfaces. nih.govmdpi.com Functional polymers, which have reactive groups along their chains, are used in fields ranging from biomedicine to electronics. nih.gov

Amino acid-based polymers are of particular interest due to their biocompatibility. nih.gov Research has shown that polymers can be functionalized with amino acids either by creating monomers from the amino acids themselves or through post-polymerization modification. nih.gov this compound could serve as a monomer in step-growth polymerization or be grafted onto existing polymer backbones. For example, amino acid-based polymer brushes have been grafted onto polyisobutylene (B167198) surfaces to create antifouling and functional materials capable of immobilizing proteins. nih.gov

Surface modification aims to alter the properties of a material, such as its wettability or biocompatibility. mdpi.com The carboxylic acid group of this compound can be used to anchor the molecule to surfaces that have complementary functional groups. For instance, surfaces of poly(ethylene-co-acrylic acid) have been modified with amino-functionalized nanoparticles to drastically change their surface properties. researchgate.net Similarly, this compound could be used to introduce both amino and acidic functionalities to a variety of material surfaces, enhancing their utility for applications like creating stable anodes for batteries or improving the cell affinity of biomedical implants. mdpi.comnih.gov

Research in Agrochemistry: Beyond Direct Application Efficacy (e.g., molecular mechanisms of action on plant systems)

In agrochemistry, compounds structurally related to this compound have well-documented effects, suggesting potential, though largely unexplored, roles for this specific molecule. The phenoxyacetic acid core is characteristic of synthetic auxins like 2,4-D (2,4-dichlorophenoxyacetic acid), which are widely used as plant growth regulators and herbicides. tennessee.edu These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants. nih.gov Given this structural similarity, it is plausible that this compound could exhibit some auxin-like activity, although its efficacy and mechanism would need to be investigated.

Furthermore, the molecule contains a moiety that is structurally related to gamma-aminobutyric acid (GABA), a non-protein amino acid that acts as a signaling molecule in plants, particularly in response to stress. nih.gov GABA accumulates in plants under various abiotic stresses and is involved in regulating ion transport, pH, and scavenging reactive oxygen species. nih.gov Research into the molecular mechanisms of GABA's protective effects is an active area. The potential for this compound to interact with either auxin or GABA signaling pathways in plants represents a significant, yet unexamined, area of agrochemical research.

Advancing Chemical Biology Tools and Methodologies

The development of new tools and methods is critical for advancing the field of chemical biology. frontiersin.org As discussed, derivatives of this compound serve as valuable handles in solid-phase peptide synthesis (SPPS). nih.gov The use of such specialized linkers represents a methodological advancement over earlier techniques.

For example, safety-catch linkers have been developed that are stable under standard synthesis conditions but can be "activated" for cleavage by a specific chemical transformation. nih.gov This allows for the synthesis of complex peptides that might be sensitive to the harsh cleavage conditions of traditional methods. While not a safety-catch linker itself in the most common sense, the N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid handle provides differential stability, being resistant to the weak acids used for deprotection but labile to strong acids for final cleavage. nih.gov This fine-tuning of chemical reactivity is a key goal in the development of new SPPS methodologies, enabling the synthesis of more complex and delicate biomolecules.

Emerging Research Areas and Unexplored Scientific Avenues

Based on its established roles and structural characteristics, several emerging research areas for this compound can be envisioned.

Advanced Bioconjugation: Its role as a linker could be expanded beyond peptides to the conjugation of other biomolecules, such as oligonucleotides or carbohydrates, to create novel therapeutic or diagnostic agents. Its defined length and stereochemistry could offer precise control over the architecture of these conjugates.

Smart Materials: The dual amine and acid functionalities could be exploited to create pH-responsive polymers and hydrogels. Such materials could find applications in drug delivery, where a change in pH triggers the release of an encapsulated therapeutic.

Pro-drug Design: The aminomethyl group could be part of a pro-drug strategy, where it is enzymatically cleaved in a target tissue to release an active pharmaceutical ingredient. The phenoxyacetic acid portion could be tailored to influence solubility and pharmacokinetic properties.

Molecular Mechanism in Plants: A significant unexplored avenue is the systematic investigation of its effects on plant systems. tennessee.edunih.gov Determining if it interacts with auxin pathways, GABA signaling, or has a novel mode of action could lead to the development of new plant growth regulators or agents that enhance stress tolerance in crops.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Aminomethylphenoxyacetic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of this compound derivatives typically involves coupling reactions between aminomethylphenol and activated acetic acid derivatives (e.g., chloroacetic acid). Protecting groups like Fmoc may be employed to prevent side reactions during peptide synthesis . Optimization can include adjusting reaction stoichiometry, temperature (e.g., 25–50°C), and catalysts such as DCC (N,N'-dicyclohexylcarbodiimide) . Purification via recrystallization or HPLC is critical for isolating high-purity products .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : For confirming the presence of the aminomethyl and phenoxy groups (e.g., δ 3.8–4.2 ppm for methylene groups adjacent to oxygen) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% recommended for research-grade compounds) .
  • Mass spectrometry (MS) : For molecular weight verification (e.g., ESI-MS to confirm [M+H]+ ions) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : While specific toxicological data for this compound may be limited, general precautions for aromatic amines apply:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation risks.
  • Store in cool, dry conditions away from strong acids/oxidizers, as similar compounds degrade under heat or moisture .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in stability reports (e.g., decomposition under varying pH or temperature) may arise from differences in solvent systems or impurities. Systematic studies should:

  • Replicate conditions from literature (e.g., storage at 4°C vs. room temperature) .
  • Monitor degradation via UV-Vis spectroscopy or LC-MS to identify byproducts .
  • Use computational tools (e.g., molecular dynamics simulations) to predict hydrolysis susceptibility based on the compound’s electronic structure .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer : Common byproducts include unreacted starting materials or oxidized derivatives. Mitigation approaches:

  • Employ inert atmospheres (N₂/Ar) to prevent oxidation of the aminomethyl group .
  • Optimize reaction time to avoid over-activation of carboxylic acid intermediates.
  • Use scavengers like molecular sieves to absorb water in condensation reactions .

Q. How can computational modeling enhance the design of this compound-based bioactive molecules?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock to predict binding affinities with target enzymes (e.g., microbial synthases) .
  • QM/MM simulations : Analyze electronic interactions between the compound’s phenoxy group and biological targets .
  • ADMET prediction : Tools like SwissADME can estimate bioavailability and toxicity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.